Cas no 425627-39-0 (N-(4-Iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide)

N-(4-Iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound featuring a benzodioxine core functionalized with an iodophenyl carboxamide group. Its structure combines aromatic and heterocyclic motifs, making it a versatile intermediate in pharmaceutical and agrochemical research. The iodine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating further derivatization. The benzodioxine moiety contributes to its stability and potential bioactivity, often explored in CNS-targeted drug development. This compound is particularly valuable in medicinal chemistry for its role in constructing complex scaffolds with potential therapeutic applications. High purity and well-characterized synthesis routes ensure reproducibility for research use.
N-(4-Iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide structure
425627-39-0 structure
Product name:N-(4-Iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
CAS No:425627-39-0
MF:C15H12INO3
MW:381.165156364441
CID:5717283
PubChem ID:2891429

N-(4-Iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • SR-01000231091-1
    • 3X-0896
    • UPCMLD0ENAT5740300:001
    • SR-01000231091
    • Z30316905
    • n-(4-Iodophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
    • AKOS001354238
    • BIM-0015996.P001
    • N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
    • N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
    • AB00104678-01
    • CBMicro_015920
    • Cambridge id 6234611
    • CS-0291914
    • 425627-39-0
    • Oprea1_273775
    • AKOS016148445
    • N-(4-Iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
    • Inchi: 1S/C15H12INO3/c16-10-5-7-11(8-6-10)17-15(18)14-9-19-12-3-1-2-4-13(12)20-14/h1-8,14H,9H2,(H,17,18)
    • InChI Key: FYUGQXIWJZHJKM-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1)NC(C1COC2C=CC=CC=2O1)=O

Computed Properties

  • Exact Mass: 380.98619g/mol
  • Monoisotopic Mass: 380.98619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 47.6Ų

N-(4-Iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1362584-1g
n-(4-Iodophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
425627-39-0 90%
1g
¥3601.00 2024-05-14

Additional information on N-(4-Iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(4-Iodophenyl)-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide: A Comprehensive Overview

N-(4-Iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a highly specialized organic compound with the CAS registry number 425627-39-0. This compound belongs to the class of benzodioxines, which are known for their unique structural features and diverse applications in various fields of chemistry and pharmacology. The benzodioxine core of this molecule is a bicyclic structure consisting of a benzene ring fused with a dioxane ring, providing it with exceptional stability and reactivity. The presence of the iodo group at the para position of the phenyl ring further enhances its electronic properties, making it a valuable substrate for advanced chemical transformations.

The synthesis of N-(4-Iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methodologies have enabled researchers to optimize the synthesis process, reducing production costs and improving scalability. For instance, the use of palladium-catalyzed coupling reactions has been reported as an efficient strategy for constructing the iodo-substituted aromatic ring. Additionally, the application of microwave-assisted synthesis has been explored to accelerate reaction rates and minimize side reactions.

One of the most promising applications of this compound lies in its potential as a building block in drug discovery programs. The benzodioxine framework is known to exhibit significant biological activity, particularly in modulating enzyme functions and receptor interactions. Recent studies have highlighted its role as a lead compound in the development of novel anti-inflammatory agents. Researchers have demonstrated that N-(4-Iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can inhibit key inflammatory pathways by selectively targeting cyclooxygenase enzymes (COX-1 and COX-2). This property makes it a strong candidate for further preclinical testing in inflammatory diseases such as arthritis and cardiovascular disorders.

Beyond its pharmaceutical applications, this compound has also found utility in materials science. The incorporation of benzodioxine derivatives into polymer matrices has been shown to enhance mechanical properties and thermal stability. For example, recent research has focused on using this compound as a monomer in the synthesis of high-performance polyamides. These materials exhibit excellent resistance to harsh environmental conditions and are being explored for use in aerospace and automotive industries.

In terms of analytical characterization, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure of N-(4-Iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. High-resolution mass spectrometry (HRMS) has provided precise molecular weight measurements, while 1H NMR and 13C NMR spectra have revealed detailed insights into its electronic environment and stereochemistry. These advancements have significantly improved our understanding of the compound's physical properties and reactivity.

Looking ahead, the development of green chemistry approaches for synthesizing N-(4-Iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is an area of active research. Scientists are exploring biocatalytic methods and solvent-free reaction conditions to minimize environmental impact while maintaining product quality. Furthermore, computational chemistry tools are being utilized to predict its pharmacokinetic profiles and toxicity potential before experimental validation.

In conclusion, N-(4-Iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS No. 425627-39-0) stands out as a versatile compound with multifaceted applications across various scientific domains. Its unique chemical structure and reactivity make it an invaluable tool for researchers aiming to develop innovative solutions in drug discovery and materials science. As ongoing research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow significantly.

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